2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Brand Name: Vulcanchem
CAS No.: 959972-43-1
VCID: VC3391815
InChI: InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-7-6-8-13(11-12)18-10-9-17-5/h6-8,11H,9-10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC
Molecular Formula: C15H23BO4
Molecular Weight: 278.15 g/mol

2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 959972-43-1

Cat. No.: VC3391815

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 959972-43-1

Specification

CAS No. 959972-43-1
Molecular Formula C15H23BO4
Molecular Weight 278.15 g/mol
IUPAC Name 2-[3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-7-6-8-13(11-12)18-10-9-17-5/h6-8,11H,9-10H2,1-5H3
Standard InChI Key WWVRGGSYMUIJJQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC

Introduction

Chemical Identity and Structural Characteristics

2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the family of organoboron compounds, specifically boronic esters. This compound features a phenyl ring with a 2-methoxyethoxy substituent at the meta position (position 3), and the phenyl ring is directly attached to a boron atom that forms part of a cyclic boronic ester derived from pinacol (2,3-dimethyl-2,3-butanediol).

The molecular formula of this compound can be determined as C15H23BO4, with an estimated molecular weight of approximately 292.15 g/mol, similar to its structural isomer with the substituent at the para position . The compound's structure includes several key functional groups that contribute to its chemical behavior: the boronic ester moiety, the aromatic ring, and the methoxyethoxy chain.

Unlike some of its structural analogs, this compound specifically features the 2-methoxyethoxy group at position 3 of the phenyl ring rather than position 4, which may influence its physical properties and reactivity profiles. This meta-substitution pattern creates a different electronic environment around the boron center compared to para-substituted analogs.

Physical and Chemical Properties

General Properties

While specific physical data for 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited in the available literature, properties can be inferred from similar boronic ester compounds. Based on structural analogs, this compound is likely a crystalline solid at room temperature with moderate to high stability under normal conditions.

The presence of the boronic ester functionality gives this compound its characteristic reactivity in coupling reactions, while the methoxyethoxy substituent enhances its solubility in polar organic solvents. The compound likely exhibits good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.

PropertyExpected Value/CharacteristicBasis
Physical StateCrystalline solidBased on similar boronic esters
SolubilitySoluble in organic solventsCommon for boronic esters
Storage ConditionsCool, dry placeAs recommended for similar compounds
StabilityModerate to high under anhydrous conditionsTypical of pinacol boronic esters

Synthesis Methods and Approaches

Common Synthetic Routes

The synthesis of 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane likely follows routes similar to those used for its structural isomers. Based on established procedures for related compounds, a potential synthetic approach would involve palladium-catalyzed borylation of an appropriately substituted aryl halide.

One probable synthetic route would be the reaction of 1-bromo-3-(2-methoxyethoxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst, similar to the synthesis of the para-substituted analog described in available literature . The reaction would typically utilize palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl₂) as a catalyst and potassium acetate as a base.

Reaction Conditions and Optimization

For the synthesis of similar boronic esters, the following reaction conditions are typically employed:

ParameterTypical ConditionsNotes
Solvent1,4-DioxaneAnhydrous conditions required
Temperature80°CMaintained for several hours
CatalystPd(dppf)Cl₂Key for cross-coupling efficiency
BasePotassium acetateFacilitates the transmetalation step
AtmosphereInert (N₂ or Ar)Prevents oxidation of the catalyst
Reaction Time8-24 hoursDependent on substrate reactivity

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the diboron reagent and reductive elimination to give the desired boronic ester . Yields for similar compounds have been reported in the range of 70-80%.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like other arylboronic esters, is in Suzuki-Miyaura coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the aryl group bearing the boronic ester and various aryl or vinyl halides.

The mechanism of these coupling reactions typically involves:

  • Oxidative addition of an aryl halide to a Pd(0) catalyst

  • Transmetalation with the boronic ester in the presence of a base

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

The meta-position of the methoxyethoxy group in this compound may influence the reactivity and selectivity in cross-coupling reactions compared to para-substituted analogs, potentially leading to different reaction outcomes or requiring adjusted reaction conditions.

Applications in Medicinal Chemistry

In medicinal chemistry, compounds like 2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serve as important building blocks for the synthesis of more complex molecules with potential therapeutic properties. The methoxyethoxy substituent can contribute to the pharmacokinetic properties of the final compounds, potentially influencing solubility, membrane permeability, and metabolic stability.

The meta-substitution pattern provides a distinct vector for further functionalization compared to para-substituted analogs, which may be advantageous for accessing specific three-dimensional architectures in drug design.

Hazard StatementDescriptionGHS Symbol
H302Harmful if swallowedWarning: Acute toxicity, oral
H312Harmful in contact with skinWarning: Acute toxicity, dermal
H332Harmful if inhaledWarning: Acute toxicity, inhalation

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